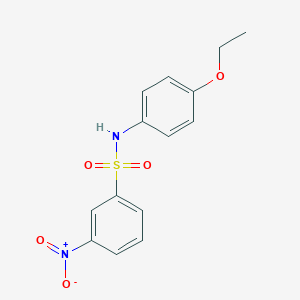

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

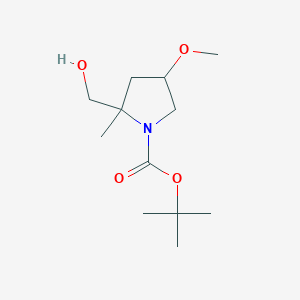

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide, also known as EPNB, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A new sulfonamide molecule was synthesized and characterized, providing insights into the structure and reactivity of such compounds through computational and spectroscopic methods (Murthy et al., 2018). This research highlights the versatility of nitrobenzenesulfonamides in the preparation of secondary amines, showcasing their role in organic synthesis and potential applications in drug design.

Enzyme Inhibition Studies

- N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, revealing compounds with significant inhibitory activities against acetylcholinesterase (AChE) and α-glucosidase (Riaz, 2020). This finding suggests potential therapeutic applications for diseases where enzyme inhibition is beneficial, such as Alzheimer's disease and diabetes.

Reaction Kinetics and Mechanisms

- The kinetics of reactions involving nitrobenzenesulfonamide derivatives were explored, including studies on ethoxylation processes under phase-transfer catalysis conditions (Wang & Rajendran, 2007). Such research aids in understanding the reactivity and potential applications of these compounds in organic synthesis.

Antitumor Activities and Drug Development

- Research into the structure and gene expression relationship of antitumor sulfonamides, including derivatives of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide, has provided valuable insights into their mechanism of action and potential as anticancer agents (Owa et al., 2002). This includes the identification of compounds that disrupt tubulin polymerization or affect cell cycle progression, highlighting the therapeutic potential of these molecules.

Photoreactive Compounds for Biological Applications

- Studies on the use of nitrobenzenesulfonamides as photoreagents for protein crosslinking and affinity labeling demonstrate the utility of these compounds in biochemical research, providing tools for the study of protein interactions and functions (Jelenc et al., 1978).

Wirkmechanismus

Target of Action

It’s structurally similar to phenacetin , which is known to act as an analgesic at the spinal cord and a negative inotrope at the heart .

Mode of Action

Phenacetin, a structurally similar compound, is known to exert its analgesic effects due to its actions on the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .

Biochemical Pathways

Compounds with similar structures, such as phenacetin, are known to act on the sensory tracts of the spinal cord and have a depressant action on the heart .

Pharmacokinetics

It’s known that the n-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .

Result of Action

Phenacetin, a structurally similar compound, is known to induce caspase-dependent apoptosis through mitochondrial damage, cellular atp depletion, mitochondrial respiration inhibition, and reactive oxygen species (ros) elevation .

Action Environment

It’s known that the effects of solvent, molar equivalent of ceric ammonium nitrate (can), and different temperatures have been investigated and optimum conditions were established for the oxidative n-dearylation of n-(4-ethoxyphenyl)-2-azetidinones .

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-2-21-13-8-6-11(7-9-13)15-22(19,20)14-5-3-4-12(10-14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOAIZSWUPDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)

![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)

![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)

![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)